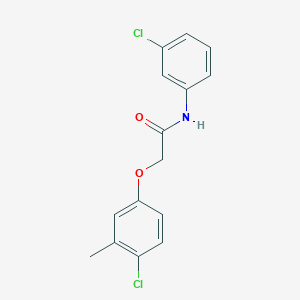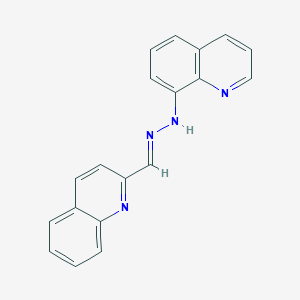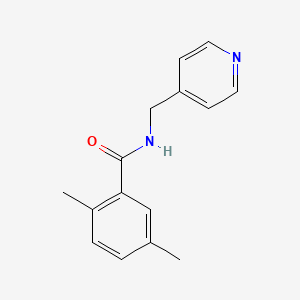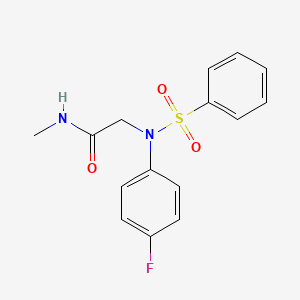
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide, commonly known as 'clofibric acid', is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower lipid levels in the blood. Clofibric acid was first synthesized in the 1960s and has been extensively studied for its lipid-lowering effects.
作用機序
Clofibric acid activates PPAR-alpha by binding to its ligand-binding domain. This leads to the formation of a PPAR-alpha/retinoid X receptor (RXR) heterodimer, which binds to specific DNA sequences in the promoter regions of target genes. This results in the upregulation of genes involved in fatty acid oxidation, such as acyl-CoA oxidase and carnitine palmitoyltransferase 1. Clofibric acid also downregulates genes involved in lipogenesis, such as fatty acid synthase and acetyl-CoA carboxylase.
Biochemical and Physiological Effects
Clofibric acid has been shown to decrease triglyceride levels and increase HDL cholesterol levels in the blood. It also has anti-inflammatory effects and has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Clofibric acid has been shown to have beneficial effects on glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
Clofibric acid is a widely used tool compound for studying the role of PPAR-alpha in lipid metabolism. It is relatively inexpensive and readily available. However, it has been shown to have off-target effects on other PPAR isoforms, such as PPAR-gamma, which can complicate the interpretation of results. Clofibric acid is also known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause toxicity.
将来の方向性
There are several potential future directions for research on clofibric acid. One area of interest is the development of more selective PPAR-alpha agonists that do not have off-target effects on other PPAR isoforms. Another area of interest is the identification of novel targets of clofibric acid that are involved in its lipid-lowering effects. Additionally, there is interest in the development of clofibric acid derivatives that have improved pharmacokinetic properties and reduced toxicity. Overall, clofibric acid remains a valuable tool compound for studying the role of PPAR-alpha in lipid metabolism and has potential for further development as a therapeutic agent.
合成法
Clofibric acid can be synthesized through a multistep process starting from 3-chlorobenzoic acid and 4-chloro-m-cresol. The first step involves the conversion of 3-chlorobenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 4-chloro-m-cresol in the presence of a base such as triethylamine to form the corresponding ester. The ester is then hydrolyzed using sodium hydroxide to form clofibric acid.
科学的研究の応用
Clofibric acid has been extensively studied for its lipid-lowering effects. It is known to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism. Clofibric acid is a potent activator of PPAR-alpha, which is primarily expressed in the liver and is involved in the regulation of lipid metabolism. It has been shown to decrease triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in the blood.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-7-13(5-6-14(10)17)20-9-15(19)18-12-4-2-3-11(16)8-12/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSULJIQKHCAIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(3-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(acetylamino)-3-chlorophenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5731292.png)
![2-[4-(dimethylamino)phenyl]-4-(2-furyl)-6H-1,3-oxazin-6-one](/img/structure/B5731298.png)

![(4-tert-butylcyclohexyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5731311.png)


![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731319.png)

![4-bromo-N'-[(3-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5731327.png)
![N-benzyl-3-[(2,5-dichlorophenoxy)methyl]benzamide](/img/structure/B5731329.png)


